molecular formula C6H9N3O2 B2485917 3(5)-Isopropyl-4-nitro-1H-pyrazole CAS No. 51355-77-2

3(5)-Isopropyl-4-nitro-1H-pyrazole

Cat. No.: B2485917
CAS No.: 51355-77-2
M. Wt: 155.157
InChI Key: NQTVWBQUVAWSQD-UHFFFAOYSA-N
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Description

3(5)-Isopropyl-4-nitro-1H-pyrazole (CAS 51355-77-2) is a high-purity chemical intermediate serving critical roles in modern research and development, particularly in the fields of medicinal and agrochemical chemistry. This compound features a nitro-substituted pyrazole core, a privileged scaffold in drug discovery known for its wide range of biological activities . In pharmaceutical research, the pyrazole moiety is a key structural component in active pharmaceutical agents. It is recognized as a significant pharmacophore in the design of potential anti-inflammatory and anticancer therapeutics . The structural versatility of this compound makes it a valuable building block for synthesizing more complex molecules for biological screening. Beyond pharmaceutical applications, pyrazole compounds also have a well-documented history of use as herbicides and agrochemicals, highlighting their utility in agricultural science . This product is strictly for research purposes and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Please refer to the Safety Data Sheet (SDS) prior to handling. Key identifiers include CAS Number 51355-77-2, Molecular Formula C6H9N3O2, and Molecular Weight 155.16 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-5-propan-2-yl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4(2)6-5(9(10)11)3-7-8-6/h3-4H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTVWBQUVAWSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51355-77-2
Record name 3(5)-ISOPROPYL-4-NITRO-1H-PYRAZOLE
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Synthetic Methodologies for 3 5 Isopropyl 4 Nitro 1h Pyrazole and Analogous Nitropyrazole Systems

Classical and Contemporary Approaches to Nitropyrazole Synthesis

Traditional and modern synthetic methods provide a robust toolbox for the preparation of nitropyrazoles. These techniques include the direct nitration of a pre-formed pyrazole (B372694) ring, the construction of the nitropyrazole core from acyclic precursors, and the chemical modification of functional groups on an existing pyrazole scaffold.

Direct Nitration Procedures and Optimized Conditions

Direct nitration stands as a fundamental method for the synthesis of nitropyrazoles. This typically involves the reaction of a pyrazole derivative with a nitrating agent. The regioselectivity of the nitration is highly dependent on the substituents present on the pyrazole ring and the reaction conditions. For the synthesis of 4-nitropyrazoles, a mixture of fuming nitric acid and fuming sulfuric acid is often employed. nih.gov

One-pot, two-step procedures have been developed to improve efficiency and yield. For instance, pyrazole can be first treated with concentrated sulfuric acid to form a pyrazole sulfate (B86663) salt, which is then nitrated. guidechem.com Optimized conditions for the synthesis of 4-nitropyrazole have been reported with a yield of 85% at a reaction temperature of 50°C for 1.5 hours. guidechem.com The nitration of substituted pyrazoles, such as 1-methylpyrazole, can be achieved using various nitrating agents, including nitric acid in trifluoroacetic anhydride (B1165640). nih.gov

The nitration of pyrazoles is a highly exothermic reaction, and careful control of the reaction conditions is crucial to prevent runaway reactions, especially on a large scale. The process for synthesizing 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, a key intermediate for sildenafil, highlights the potential hazards. The nitration step is particularly dangerous as it requires heating to initiate and is highly exothermic once started. researchgate.net To mitigate this risk, the process was redesigned into three steps: dissolution of the pyrazole in concentrated sulfuric acid, pre-mixing of fuming nitric acid with concentrated sulfuric acid, and then controlled addition of the nitrating mixture to the pyrazole solution. researchgate.net

Table 1: Optimized Conditions for Direct Nitration of Pyrazole to 4-Nitropyrazole

Starting MaterialNitrating AgentReaction TemperatureReaction TimeYieldReference
PyrazoleFuming HNO₃ (90%) / Fuming H₂SO₄ (20%)50°C1.5 hours85% guidechem.com
PyrazoleHNO₃ / H₂SO₄90°C6 hours56% guidechem.com

Cyclocondensation Reactions from Precursor Hydrazines and Carbonyl Compounds

The construction of the pyrazole ring through cyclocondensation reactions offers a versatile alternative to direct nitration. This approach involves the reaction of a hydrazine (B178648) with a suitable 1,3-dicarbonyl compound or its equivalent, where one of the precursors already contains a nitro group or a precursor to it. This method allows for the regioselective synthesis of substituted nitropyrazoles. rsc.org

For example, N1-substituted-4-nitropyrazole-5-carboxylates have been synthesized with excellent regioselectivity and good yields through the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with a series of monosubstituted hydrazines. rsc.org The choice of solvent can significantly influence the regioselectivity of the cyclocondensation, with pyridine (B92270) being identified as an excellent solvent for the formation of N1-substituted products. rsc.org Another established method involves the reaction of phenylhydrazine (B124118) with nitromalonaldehyde (B3023284) to produce 1-phenyl-4-nitropyrazole, although this method can result in moderate yields and the formation of byproducts. google.com

Transformation and Functionalization of Pre-existing Pyrazole Rings

Nitropyrazoles can also be synthesized by the chemical transformation of other functional groups on a pre-existing pyrazole ring. A common strategy is the oxidation of an aminopyrazole to a nitropyrazole. For instance, 3-aminopyrazole (B16455) can be converted to 3-nitropyrazole using oxone as the nitrating agent in water, which presents a safer and more environmentally friendly alternative to traditional methods. nih.gov

Another approach is the rearrangement of N-nitropyrazoles. N-nitropyrazole can be rearranged to 4-nitropyrazole in sulfuric acid at room temperature. nih.gov Additionally, 4-iodopyrazole (B32481) can be converted to 4-nitropyrazole using fuming nitric acid in the presence of a solid catalyst like zeolite or silica (B1680970). nih.gov Destructive nitration can also be employed, as demonstrated by the synthesis of 4-nitro-1-(trinitromethyl)-pyrazoles from 4-nitro-1-acetonylpyrazole using a mixture of concentrated nitric acid and sulfuric acid. nih.gov

Green Chemistry Protocols for Sustainable Nitropyrazole Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of nitropyrazoles to reduce waste, avoid hazardous solvents, and improve energy efficiency. nih.gov

Solvent-Free and Aqueous Reaction Media Strategies

The use of water as a solvent or performing reactions under solvent-free conditions are key tenets of green chemistry. As mentioned earlier, the synthesis of 3-nitropyrazole from 3-aminopyrazole can be conducted in water using oxone as the nitrating agent. nih.gov This method offers several advantages, including operational simplicity, the use of a safe and economical reagent, and mild reaction conditions. nih.gov

Solvent-free, multi-component reactions have also been developed for the synthesis of pyrazole derivatives. For example, pyrano[2,3-c]pyrazoles can be synthesized in high yields by reacting aryl aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) under solvent-free conditions using an ionic liquid as a catalyst. jetir.org While not a direct synthesis of a simple nitropyrazole, this demonstrates the potential of solvent-free methods in pyrazole chemistry.

Microwave and Ultrasound-Assisted Synthesis Techniques

Microwave and ultrasound irradiation are alternative energy sources that can accelerate reaction rates, improve yields, and lead to cleaner reactions. dergipark.org.trdergipark.org.trmdpi.com These techniques are well-suited for the synthesis of pyrazole derivatives.

Microwave-assisted synthesis has been successfully applied to the preparation of various pyrazole compounds. nih.govmdpi.com For instance, the condensation of chalcones with hydrazine hydrate can be efficiently carried out under microwave irradiation to produce pyrazole derivatives. nih.gov The synthesis of 3,5-disubstituted-1H-pyrazoles from tosylhydrazones and α,β-unsaturated carbonyl compounds under microwave irradiation and solvent-free conditions resulted in high yields and short reaction times. mdpi.com

Ultrasound-assisted synthesis is another green technique that has been employed for the preparation of pyrazole derivatives. mdpi.comresearchgate.netasianpubs.orgnih.govresearchgate.net The synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenylhydrazine has been shown to be significantly enhanced by ultrasound irradiation, leading to higher yields in shorter reaction times compared to conventional methods. asianpubs.org The use of ultrasound has also been reported for the three-component synthesis of highly functionalized pyrazoles. researchgate.net

Table 2: Comparison of Conventional and Green Synthesis Methods for Pyrazole Derivatives

ReactionMethodConditionsReaction TimeYieldReference
Synthesis of 4-NitropyrazoleConventionalHNO₃ / H₂SO₄, 90°C6 hours56% guidechem.com
Synthesis of 4-NitropyrazoleOptimized ConventionalFuming HNO₃/Fuming H₂SO₄, 50°C1.5 hours85% guidechem.com
Synthesis of Pyrano[2,3-c]pyrazolesSolvent-FreeIonic Liquid Catalyst7-15 minutes95% jetir.org
Synthesis of 1,5-Disubstituted PyrazolesUltrasound-AssistedCu(I) Catalyst, 60°C75-90 minutesHigh asianpubs.org
Synthesis of Dihydro-pyrazolesMicrowave-AssistedNaOH, EtOH, 75°C15-70 minutes- mdpi.com

Heterogeneous Catalysis and Nanocatalyst Applications

The synthesis of pyrazole derivatives, including nitropyrazoles, is increasingly benefiting from green chemistry principles, where heterogeneous catalysts and nanocatalysts play a pivotal role. pharmacognosyjournal.net These catalysts, which exist in a different phase from the reactants, offer significant advantages such as high efficiency, ease of separation from the reaction mixture, and potential for recyclability. taylorfrancis.comyoutube.comyoutube.comyoutube.com

While specific research on the heterogeneous catalytic synthesis of 3(5)-isopropyl-4-nitro-1H-pyrazole is not extensively documented, the principles are demonstrated in the synthesis of analogous pyrazole systems. Nanocatalysis, in particular, provides a fascinating field for organic synthesis due to high surface area, lower catalyst quantity requirements, and mild reaction conditions. taylorfrancis.com

Recent developments have highlighted the use of various nanocatalysts in pyrazole synthesis:

Cobalt Oxide (Co₃O₄) Nanoparticles : These have been successfully used as a recyclable nanocatalyst for synthesizing pyrano[2,3-c]pyrazole derivatives through multi-component reactions, achieving high efficiencies of 87%–95%. frontiersin.org The catalytic properties of cobalt oxide nanoparticles facilitate reactions under mild conditions, such as at room temperature in ethanol. frontiersin.org

Zinc Oxide (ZnO) Nanocatalyst : ZnO nanocatalysts have been employed in the microwave-assisted, solvent-free synthesis of substituted pyrazoles from cinnamaldehydes and hydrazine hydrate. pharmacophorejournal.com This method represents a green chemistry approach that is more potent than conventional methods. pharmacophorejournal.com

Magnetic Nanoparticles : Nanomagnetic solid acids, such as hercynite@SSA, have proven to be efficient and reusable catalysts for the one-pot multicomponent synthesis of bis(pyrazolyl)methanes in an environmentally friendly ethanolic medium. researchgate.net

Natural Asphalt-Based Catalysts : A novel heterogeneous Brønsted acid nanocatalyst derived from natural asphalt (B605645) has been developed for the synthesis of pyrano[2,3-c]pyrazoles. nih.gov This sustainable catalyst demonstrates high activity and can be recycled at least five times, with reactions occurring in water. nih.gov

Solid Acid Catalysts : In the synthesis of 4-nitropyrazole (4-NP), solid catalysts like octahedral zeolite or silica have been used with fuming nitric acid. nih.gov

These examples underscore the potential of heterogeneous and nanocatalysis to provide efficient and environmentally benign pathways for the synthesis of a wide range of pyrazole derivatives, which can be extrapolated to the synthesis of this compound.

Regioselective Synthesis and Isomer Control in Pyrazole Nitration

Achieving regioselectivity in the nitration of pyrazoles is crucial for obtaining specific isomers like this compound. The position of the nitro group on the pyrazole ring is influenced by the reaction conditions and the nature of the substituents already present on the ring. researchgate.net

The primary methods for synthesizing nitropyrazoles involve direct nitration or rearrangement reactions. nih.gov

Direct Nitration : Electrophilic substitution on the pyrazole ring typically occurs at the C4 position. rrbdavc.org The synthesis of 4-nitropyrazole (4-NP) can be achieved by nitrating pyrazole using a mixture of fuming nitric acid and fuming sulfuric acid (oleum). nih.govresearchgate.net A one-pot, two-step method has been reported where pyrazole is nitrated to 4-NP with high yield (85%) using a fuming HNO₃/oleum system. researchgate.net

Rearrangement of N-Nitropyrazole : A common route to 3-nitropyrazole (3-NP) involves the nitration of pyrazole to form N-nitropyrazole, which then undergoes rearrangement. nih.gov The rearrangement to 4-NP can also occur under different conditions, for instance, in sulfuric acid at room temperature. nih.gov

Influence of Substituents : The presence of other groups on the pyrazole ring directs the position of nitration. For instance, nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with concentrated nitric acid in acetic anhydride leads to nitration at the C4 position. mdpi.com Electron-withdrawing groups on the pyrazole ring can influence the molecule's electron density and reactivity, thereby affecting the position of electrophilic attack by the nitro group. researchgate.net

Catalyst-Free Approaches : A one-pot synthesis of multisubstituted pyrazoles has been achieved through a catalyst-free 1,3-dipolar cycloaddition of ethyl diazoacetate and nitroalkenes, which involves the elimination of a nitro group. nih.gov

The choice of nitrating agent and reaction conditions is paramount. For example, using fuming nitric acid can lead to the introduction of additional nitro groups on other parts of the molecule, such as a phenyl substituent. mdpi.com

Table 1: Comparison of Synthetic Routes for 4-Nitropyrazole (4-NP)

MethodStarting MaterialReagentsCatalystKey FeatureReference
Rearrangement N-NitropyrazoleSulfuric AcidNoneRearrangement occurs at room temperature. nih.gov
Direct Nitration 4-IodopyrazoleFuming HNO₃, THFOctahedral zeolite or silicaSolid catalyst used. nih.gov
One-Pot Nitration PyrazoleFuming HNO₃ (90%), Fuming H₂SO₄ (20%)NoneOne-pot, two-step process. nih.govresearchgate.net

Controlling the N-substitution pattern is fundamental in pyrazole chemistry, as the two nitrogen atoms in the ring are not equivalent, leading to potential isomers. rrbdavc.org For a 3(5)-substituted pyrazole, alkylation can occur at either the N1 or N2 position, and the outcome is often governed by steric and electronic effects.

A systematic study on the N-substitution of 3-substituted pyrazoles revealed that regioselective N1-alkylation can be achieved using potassium carbonate (K₂CO₃) in dimethyl sulfoxide (B87167) (DMSO). acs.org The regioselectivity is influenced by the steric hindrance of the substituent at the C3(5) position. Generally, bulkier substituents favor substitution at the less sterically hindered nitrogen atom. nih.govbeilstein-journals.org

In the context of an isopropyl-nitropyrazole system, the bulky isopropyl group at the C3(5) position would sterically hinder the adjacent N1 atom. This steric effect would likely direct an incoming substituent to the N1 atom that is adjacent to the C5 position.

Key strategies for controlling N-substitution include:

Direct N-Alkylation : The reaction of a 3(5)-substituted pyrazole with an alkylating agent under basic conditions is a common method. The choice of base and solvent can influence the ratio of N1 and N2 isomers. acs.org

In Situ Hydrazine Formation : To avoid handling potentially difficult hydrazine derivatives, methods have been developed to generate them in situ. For example, arylboronic acids can be coupled with a protected diimide, followed by deprotection and cyclocondensation with a 1,3-dicarbonyl compound in a one-pot process to form N-functionalized pyrazoles. nih.gov

From Primary Amines : An original method for preparing N-alkyl and N-aryl pyrazoles directly from primary amines and diketones has been developed, offering a practical route to a wide variety of N-substituted pyrazoles. acs.org

Modification of Pre-formed Pyrazoles : In some syntheses, the pyrazole ring is formed first, and then the N-substituent is introduced. For example, 1-hydroxymethyl-3-nitropyrazole and 1-hydroxymethyl-4-nitropyrazole are synthesized by reacting the corresponding nitropyrazole with formaldehyde. mdpi.com These hydroxyalkyl groups can then be further modified. mdpi.com

The regioselectivity of N-alkylation is a complex interplay of factors, and for a specific system like isopropyl-nitropyrazole, experimental optimization would be necessary to achieve the desired isomer.

Multi-Component and One-Pot Reaction Strategies for Pyrazole Annulation

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies for constructing heterocyclic rings like pyrazole. nih.govnih.gov These methods are valued for their operational simplicity, time and energy savings, and high atom economy, as they combine several reaction steps into a single procedure without isolating intermediates. nih.govnih.gov

The most classic and widely used method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. jk-sci.comnih.govmdpi.com This fundamental reaction forms the basis for many MCRs. To synthesize a compound like this compound, one would need appropriately substituted precursors. The formation of the pyrazole ring (annulation) can be achieved through several multi-component strategies.

From 1,3-Dicarbonyl Compounds and Hydrazines : This is the cornerstone of pyrazole synthesis. nih.govyoutube.com A 1,3-dicarbonyl compound can react with hydrazine to form the pyrazole ring. jk-sci.com To achieve a 3-isopropyl substitution, a dicarbonyl compound with an isopropyl group, such as 5-methyl-2,4-hexanedione, would be required. The nitro group could be introduced either on the precursor or by nitration of the resulting pyrazole. One-pot procedures where the 1,3-dicarbonyl is generated in situ from ketones and acid chlorides, followed by the addition of hydrazine, have been developed. mdpi.comnih.gov

From α,β-Unsaturated Ketones and Hydrazines : The reaction of α,β-unsaturated carbonyl compounds with hydrazines is another standard approach. beilstein-journals.orgnih.govresearchgate.net This typically involves a Michael addition followed by cyclocondensation. nih.gov For instance, a three-component reaction of aldehydes, 1,3-dicarbonyls, and diazo compounds or tosyl hydrazones can yield polyfunctional pyrazoles in a one-pot process. organic-chemistry.org

Four-Component Reactions : Highly substituted pyrazoles, such as pyrano[2,3-c]pyrazoles, are efficiently synthesized via four-component reactions. nih.govnih.gov A typical reaction involves an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. frontiersin.orgnih.gov These reactions often proceed through a sequence of Knoevenagel condensation, Michael addition, and cyclization steps. nih.govresearchgate.net

Table 2: Examples of Multi-Component Reactions for Pyrazole Synthesis

Reaction TypeComponentsCatalyst/ConditionsProduct TypeKey FeaturesReference(s)
Three-Component Aldehydes, 1,3-Dicarbonyls, Tosyl HydrazonesMolecular oxygen (oxidant)Polysubstituted PyrazolesTransition-metal-free, green oxidant. organic-chemistry.org
Three-Component Malononitrile, Aldehydes, HydrazinesVariesSubstituted PyrazolesVersatile method for creating diverse pyrazoles. nih.govbeilstein-journals.org
Four-Component Aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine HydrateCo₃O₄ Nanoparticles, Ethanol, RTPyrano[2,3-c]pyrazolesHigh efficiency (87-95%), recyclable nanocatalyst. frontiersin.org
Four-Component Aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine HydratePiperidine, Water, RTPyrano[2,3-c]pyrazolesTime-efficient, aqueous medium. nih.gov
One-Pot from Ketones Ketones, Acid Chlorides, HydrazineLiHMDS (base)Substituted PyrazolesIn situ generation of 1,3-diketone intermediate. mdpi.comnih.gov

These strategies highlight the versatility and efficiency of modern synthetic methods in accessing complex pyrazole structures. By selecting the appropriate starting materials, it is conceivable to design a multi-component or one-pot reaction to construct the this compound skeleton.

Advanced Structural Characterization and Spectroscopic Analysis of 3 5 Isopropyl 4 Nitro 1h Pyrazole

High-Resolution Spectroscopic Techniques for Molecular Elucidation

Spectroscopic analysis of pyrazole (B372694) derivatives is crucial for confirming their synthesis and understanding their electronic and structural properties. The tautomeric nature of the 1H-pyrazole ring in 3(5)-substituted pyrazoles can introduce complexities in spectral interpretation, such as the broadening of signals in NMR spectra. nih.govacs.org

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁴N, ¹⁵N)

While complete NMR data for the unsubstituted 3(5)-Isopropyl-4-nitro-1H-pyrazole is not extensively reported, comprehensive data exists for its carboxylic acid and carboxamide derivatives, which are key intermediates in various synthetic pathways. nih.govacs.org The presence of the nitro group and the tautomerism of the pyrazole ring can lead to broad or sometimes unobserved carbon signals in ¹³C NMR spectra. nih.govacs.org Advanced techniques like 2D NMR (HSQC and HMBC) are often necessary for full structural assignment. nih.govrsc.org

Table 1: ¹H NMR Spectroscopic Data for 3-Isopropyl-4-nitro-1H-pyrazole Derivatives Data for related compounds as direct data for this compound is not specified in the searched literature.

CompoundSolventChemical Shift (δ) ppm and Multiplicity
3-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid (6) Data not specified in sourceData not explicitly detailed in the provided search results. Synthesis is described as a key step. acs.org
3-Isopropyl-4-nitro-1H-pyrazole-5-carboxamide (7) Data not specified in sourceSynthesis from the carboxylic acid is reported, but specific shifts are not listed in the search results. nih.govacs.org

Expected ¹H NMR Features for this compound: Based on general principles and data from related structures, one would anticipate signals corresponding to the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), a signal for the C5-H on the pyrazole ring, and a broad signal for the N-H proton. The exact chemical shifts would be influenced by the solvent and the tautomeric equilibrium.

Expected ¹³C NMR Features: The spectrum would show signals for the three carbons of the isopropyl group and the two distinct carbons of the pyrazole ring (C3, C4, and C5). The carbon attached to the nitro group (C4) would likely be shifted downfield. As noted in the literature for related compounds, signal broadening for the pyrazole ring carbons is a known issue due to tautomerism. nih.govacs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy is instrumental in identifying key functional groups. For this compound, the most characteristic vibrations would be from the N-H, C-H (aliphatic), C=N, and N=O bonds.

Although specific IR and Raman spectra for the parent compound are not provided in the searched literature, data for related nitropyrazoles can be used for comparison. The synthesis of various nitropyrazole derivatives is often confirmed using IR spectroscopy to identify the characteristic nitro group stretches. researchgate.net

Table 2: Characteristic Infrared (IR) Absorption Frequencies for Key Functional Groups in Nitropyrazoles General expected ranges and data from related compounds.

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
N-HStretching3100 - 3500 mdpi.com
C-H (Aliphatic)Stretching2850 - 3000 mdpi.com
C=N (Pyrazole Ring)Stretching1500 - 1650 researchgate.net
NO₂Asymmetric Stretching1500 - 1560 researchgate.net
NO₂Symmetric Stretching1335 - 1385 researchgate.net

The Raman spectrum would be expected to show complementary information, with strong bands often observed for the symmetric vibrations of the nitro group and the pyrazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₆H₉N₃O₂), the expected exact mass would be approximately 169.0695 g/mol .

While specific mass spectra for this compound are not available in the reviewed articles, analysis of related compounds like 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide shows typical fragmentation patterns involving the pyrazole core and its substituents. mdpi.com In LC-MS analysis of similar nitratomethyl nitropyrazoles, cleavage of the functional groups attached to the ring has been observed, indicating that the pyrazole ring itself is a stable fragment. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

A search of the referenced literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. However, crystal structures for many other pyrazole derivatives have been determined, confirming the planarity of the pyrazole ring and detailing the geometric relationship of its substituents. rsc.orgresearchgate.net For example, analysis of related nitropyrazoles shows that the nitro group is often nearly coplanar with the pyrazole ring, which influences the electronic properties and crystal packing. mdpi.com

Powder X-ray Diffraction for Polymorph Characterization

No powder X-ray diffraction (PXRD) data for this compound was found in the searched literature. PXRD is a valuable technique for analyzing polycrystalline materials and can be used to identify different crystalline phases (polymorphs), which may exhibit different physical properties.

Conformational Analysis and Tautomerism of the Isopropyl-Nitropyrazole Moiety

The presence of a prototropic hydrogen and rotatable substituents on the pyrazole ring gives rise to distinct tautomeric and conformational isomers. The electronic and steric nature of the isopropyl and nitro groups significantly influences these equilibria.

The pyrazole ring in this compound can exist in two primary tautomeric forms: the 3-isopropyl-4-nitro-1H-pyrazole and the 5-isopropyl-4-nitro-1H-pyrazole. The position of the annular proton (on N1 or N2) dictates which of these forms is present. In solution, a rapid prototropic exchange between the two nitrogen atoms often leads to a dynamic equilibrium. nih.gov

In the case of this compound, the interplay between the electron-donating isopropyl group and the electron-withdrawing nitro group is complex. While the isopropyl group sterically and electronically favors the 5-position, the electronic influence of the 4-nitro group is also significant. Computational studies on related 4-substituted pyrazoles have shown that electron-withdrawing substituents at the 4-position can impact the tautomeric equilibrium. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying such tautomeric equilibria in solution. In many instances, if the interconversion between tautomers is rapid on the NMR timescale, time-averaged signals are observed for the C3 and C5 carbons. nih.gov To resolve this, techniques such as acidification of the medium can be employed to obtain distinct signals for the protonated species. nih.gov For this compound, detailed 1H, 13C, and 15N NMR studies would be required to definitively determine the tautomeric ratio in various solvents.

Tautomer Substituent Position Key Influencing Factors Expected Predominance
3-isopropyl-4-nitro-1H-pyrazoleIsopropyl at C3Electronic preference of some electron-donating groups.Potentially less favored due to steric hindrance and the general preference of alkyl groups for the 5-position.
5-isopropyl-4-nitro-1H-pyrazoleIsopropyl at C5Steric preference of the bulky isopropyl group and known preference of alkyl groups for the C5 position. nih.govLikely the more abundant tautomer in solution and solid state.

The spatial orientation of the isopropyl and nitro groups relative to the pyrazole ring is another critical aspect of the molecule's structure. These conformational preferences are dictated by steric hindrance and electronic interactions.

The conformation of the isopropyl group is characterized by the rotation around the C(isopropyl)-C(pyrazole) bond. Due to the steric bulk of the methyl groups, free rotation is likely hindered. The preferred conformation will aim to minimize steric clashes with the adjacent substituents and the pyrazole ring itself. In the solid state, X-ray crystallography of the closely related 3,5-diisopropyl-4-nitropyrazole reveals specific orientations of the isopropyl groups to accommodate the crystal packing forces. researchgate.net It is reasonable to infer a similar behavior for this compound, where the isopropyl group would adopt a staggered conformation relative to the pyrazole ring.

Dynamic NMR studies, such as Nuclear Overhauser Effect (NOE) experiments, and computational modeling can provide valuable insights into the rotational barriers and preferred solution-state conformations of both the isopropyl and nitro substituents. mdpi.com

Substituent Conformational Aspect Influencing Factors Likely Preference
Isopropyl GroupRotation around the C-C bondSteric hindrance with the pyrazole ring and adjacent groups.A staggered conformation minimizing steric interactions.
Nitro GroupRotation around the C-N bondResonance stabilization and steric hindrance.Near co-planarity with the pyrazole ring to maximize electronic conjugation. researchgate.net

Mechanistic Investigations and Chemical Reactivity of 3 5 Isopropyl 4 Nitro 1h Pyrazole

Reaction Mechanisms Governing Nitropyrazole Formation and Transformation

The synthesis and isomerization of nitropyrazoles are governed by specific reaction mechanisms. Understanding these pathways is crucial for controlling the regioselectivity and yield of the desired products.

Detailed Analysis of Nitration Mechanism (e.g., Electrophilic Aromatic Substitution)

The nitration of pyrazoles, including the formation of 4-nitropyrazoles, typically proceeds through an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.comlibretexts.org The process involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich pyrazole (B372694) ring.

The generation of the nitronium ion is usually achieved by reacting nitric acid (HNO₃) with a strong acid, most commonly sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.

Step 1: Formation of the Nitronium Ion

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once formed, the nitronium ion is attacked by the π-electron system of the pyrazole ring. The position of the attack is directed by the substituents already present on the ring. In the case of an isopropyl-substituted pyrazole, the bulky isopropyl group can sterically hinder the adjacent positions, while its electron-donating nature activates the ring towards electrophilic attack. The nitration of 3-isopropylpyrazole leads to the formation of 3(5)-isopropyl-4-nitro-1H-pyrazole, indicating that the C4 position is the most favorable site for electrophilic attack.

Step 2: Electrophilic Attack and Formation of the σ-complex (Arenium ion) The attack of the nitronium ion on the C4 position of the pyrazole ring disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as the σ-complex or arenium ion. nih.gov

Step 3: Deprotonation and Restoration of Aromaticity A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding the final product, this compound. masterorganicchemistry.com

The regioselectivity of the nitration is a critical aspect. For alkylbenzenes, the ratio of ortho- to para-isomers is influenced by the steric bulk of the alkyl group. sciepub.com Similarly, for 3-isopropylpyrazole, the steric hindrance from the isopropyl group at C3 would disfavor nitration at the adjacent C4 position to some extent, but the electronic activating effect of the alkyl group and the inherent reactivity of the C4 position in pyrazoles lead to the observed product. DFT calculations have been employed to study the potential energy surfaces of nitration reactions, confirming that for activated systems, the rate-determining step can be the formation of the initial reaction complex, while for deactivated systems, it is the formation of the σ-complex. nih.gov

Mechanistic Pathways of N-Nitropyrazole to C-Nitropyrazole Rearrangements (e.g.,researchgate.netacs.orgSigmatropic Shift)

An alternative route to C-nitropyrazoles involves the thermal or acid-catalyzed rearrangement of N-nitropyrazoles. nih.gov This rearrangement has been the subject of mechanistic studies, with evidence pointing towards an intramolecular process.

The thermal rearrangement of N-nitropyrazoles to C-nitropyrazoles is believed to proceed through a researchgate.netacs.org sigmatropic shift of the nitro group. acs.orgosi.lvacs.org A sigmatropic rearrangement is a pericyclic reaction where a σ-bond migrates across a π-system. wikipedia.org In this case, the N-NO₂ bond breaks, and a new C-NO₂ bond forms.

Computational studies using Density Functional Theory (DFT) have provided insights into the mechanism of this rearrangement. researchgate.netosi.lv For the rearrangement of 1-nitropyrazole (B188897) to 3(5)-nitropyrazole, a two-step mechanism has been proposed:

researchgate.netacs.org-Sigmatropic NO₂ Shift: The nitro group migrates from the nitrogen atom to the C5 position of the pyrazole ring. osi.lv

researchgate.netacs.org-Sigmatropic Proton Shift: A proton then shifts from the C5 position back to the nitrogen atom to yield the more stable C-nitropyrazole. osi.lv

These thermal rearrangements are predicted to proceed suprafacially, meaning the migrating group remains on the same face of the π-system. uh.edu The transition state for a researchgate.netacs.org sigmatropic shift involves a Hückel-topology, which is geometrically feasible. uh.edu The specific substitution pattern on the pyrazole ring can influence the outcome of the rearrangement. For instance, the thermal rearrangement of 3-methyl-1-nitropyrazole yields 3-methyl-5-nitropyrazole, while the 5-methyl isomer gives predominantly 3-methyl-4-nitropyrazole. researchgate.net This highlights the role of substituents in directing the migration of the nitro group.

Functional Group Transformations and Derivatization of the Nitro Group

The nitro group in this compound is a versatile functional group that can be transformed into a variety of other functionalities, enabling the synthesis of a wide range of derivatives.

Reductive Functionalization of Nitro Moieties

The reduction of the nitro group is a common and important transformation. Depending on the reducing agent and reaction conditions, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group. The resulting aminopyrazoles are valuable intermediates for the synthesis of various heterocyclic compounds and materials. rsc.orgrsc.orgresearchgate.net

For example, the reduction of nitropyrazoles to aminopyrazoles can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). The resulting 4-aminopyrazole derivatives can then be further functionalized.

Starting MaterialReagents and ConditionsProduct
3,5-diamino-4-nitropyrazoleH₂, Pd/C3,4,5-triaminopyrazole
4-nitro-1H-pyrazoleNH₂OSO₃H, K₂CO₃1-amino-4-nitropyrazole

This table provides examples of reductive functionalization of nitropyrazoles. The specific conditions for this compound would need to be determined experimentally.

Nucleophilic Substitution Reactions on Nitropyrazole Scaffolds

The nitro group is a strong electron-withdrawing group, which activates the pyrazole ring towards nucleophilic aromatic substitution (SNAr). In some cases, the nitro group itself can be displaced by a nucleophile, particularly when it is located at a position activated by other substituents.

Studies on dinitropyrazoles have shown that the nitro group at the C4 position can be regioselectively substituted by various nucleophiles, including amines, thiols, and alkoxides. researchgate.net For instance, 3,4,5-trinitro-1H-pyrazole reacts with ammonia (B1221849) and amines to afford 4-amino-3,5-dinitropyrazoles. researchgate.net While direct nucleophilic substitution of the nitro group in this compound might be less facile than in polynitrated systems, the presence of the nitro group significantly influences the reactivity of the pyrazole ring towards nucleophiles.

In cases where a good leaving group (e.g., a halogen) is present on the nitropyrazole ring, nucleophilic substitution is a common reaction. For example, 4-bromo-1-methyl-3-nitropyrazole-5-carboxylic acid reacts with arylamines in the presence of a copper catalyst to yield the corresponding 4-arylamino derivatives. osti.gov

SubstrateNucleophileProduct
3,4,5-Trinitro-1H-pyrazoleAmmonia4-Amino-3,5-dinitropyrazole
1,5-Dimethyl-3,4-dinitropyrazoleAmmonia3-Amino-1,5-dimethyl-4-nitropyrazole
4-Bromo-1-methyl-3-nitropyrazole-5-carboxylic acidArylamine4-Arylamino-1-methyl-3-nitropyrazole-5-carboxylic acid

This table illustrates nucleophilic substitution reactions on various nitropyrazole scaffolds.

Regioselective Functionalization of the Pyrazole Core

The substituents on the pyrazole ring, namely the isopropyl and nitro groups, direct the regioselectivity of further functionalization reactions. The interplay between the steric bulk of the isopropyl group and the electronic effects of both the isopropyl and nitro groups governs the position of subsequent chemical modifications.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the regioselective functionalization of heterocyclic compounds. A divergent and regioselective method for the arylation of 4-nitro-1H-pyrazoles at the C5 position has been developed using guided transition-metal catalysis. acs.org This approach allows for the introduction of aryl groups at a specific position on the pyrazole ring, providing access to a range of pharmacologically relevant scaffolds.

The development of new nitrating reagents, such as 5-methyl-1,3-dinitro-1H-pyrazole, offers a controllable method for the mononitration and dinitration of various (hetero)arenes under mild conditions. nih.gov This highlights the ongoing efforts to achieve highly regioselective C-H functionalization.

Furthermore, 1,3-dipolar cycloaddition reactions provide a regioselective route to substituted pyrazoles. For instance, the reaction of tosylhydrazones with nitroalkenes can yield 3,4-diaryl-1H-pyrazoles with high regioselectivity, as confirmed by 2D-NMR techniques and DFT calculations. rsc.org While not directly involving the pre-formed this compound, this demonstrates a powerful strategy for constructing highly substituted pyrazole cores with defined regiochemistry.

The versatile functionalization of related structures like 3,5-diamino-4-nitropyrazole through the introduction of other cyclic systems or functional groups further underscores the potential for regioselective derivatization of the pyrazole core to create novel compounds with tailored properties. rsc.orgresearchgate.net

Metalation Strategies

Metalation is a key strategy for the functionalization of heterocyclic compounds, creating a carbon-nucleophile that can react with a variety of electrophiles. For pyrazoles, direct deprotonation (metalation) typically occurs at the most acidic proton. In the case of N-unsubstituted pyrazoles, the N-H proton is the most acidic site. However, for targeted C-H functionalization, specific metalation strategies are required.

For 4-nitropyrazoles, the electron-withdrawing nature of the nitro group acidifies the C-H protons on the ring, particularly at the C5 position. This enhanced acidity could potentially allow for direct deprotonation using strong bases like organolithium reagents or lithium amides. However, the presence of the acidic N-H proton in this compound would likely lead to preferential N-deprotonation. To achieve C-metalation, protection of the N1-position is typically a prerequisite.

Common metalation strategies that could be theoretically applied to an N-protected version of this compound include:

Halogen/Metal Exchange: This strategy involves the synthesis of a halogenated precursor, for instance, 5-bromo-3-isopropyl-4-nitro-1H-pyrazole (with a protected N1 position). Treatment of this bromo-derivative with an organolithium reagent (e.g., n-BuLi or t-BuLi) or through a Grignard reagent formation (Br/Mg-exchange) would generate a nucleophilic pyrazolyl-metal species at the C5 position. This species can then be trapped with various electrophiles.

Directed ortho-Metalation (DoM): If a suitable directing group is installed on the N1 position, regioselective deprotonation of the C5 position can be achieved. However, the inherent reactivity of the 4-nitropyrazole ring system makes this a less common approach.

Magnesiation and Zincation: The use of TMP-metal bases (TMP = 2,2,6,6-tetramethylpiperidide), such as TMPMgCl·LiCl or TMPZnCl·LiCl, has emerged as a powerful tool for the regioselective metalation of sensitive heterocyclic systems. These bases offer a good balance of reactivity and selectivity and can often overcome the challenges associated with organolithium reagents. For an N-protected 3-isopropyl-4-nitropyrazole, magnesiation or zincation would be expected to occur at the most activated C-H bond, which is the C5 position.

Table 1: Potential Metalation Strategies for N-Protected 3-Isopropyl-4-nitro-1H-pyrazole

Metalation StrategyReagentsExpected Site of MetalationSubsequent Reaction
Halogen/Metal Exchangen-BuLi or t-BuLi on a 5-bromo precursorC5Electrophilic trapping
Br/Mg-ExchangeMg on a 5-bromo precursorC5Electrophilic trapping
Directed MetalationStrong base with a directing group on N1C5Electrophilic trapping
MagnesiationTMPMgCl·LiClC5Electrophilic trapping
ZincationTMPZnCl·LiClC5Electrophilic trapping

Electrophilic Trapping Reactions at Specific Ring Positions

The pyrazole ring is susceptible to electrophilic attack, and the position of substitution is governed by the existing substituents. In pyrazole itself, electrophilic substitution preferentially occurs at the C4 position due to its higher electron density. quora.com However, in this compound, the C4 position is already occupied by a strongly deactivating nitro group. This makes further electrophilic substitution on the ring challenging.

Any electrophilic attack would be directed to the remaining available carbon position, C5, or at the nitrogen atoms. The electron-donating nature of the isopropyl group at C3 would slightly activate the C5 position towards electrophilic attack compared to an unsubstituted 4-nitropyrazole. Nevertheless, the overriding deactivating effect of the nitro group means that harsh reaction conditions would likely be required for any C-electrophilic substitution.

Common electrophilic substitution reactions on the pyrazole ring include nitration, halogenation, and sulfonation. nih.gov For 4-nitropyrazoles, further nitration to yield dinitro- or trinitropyrazoles is possible, though it requires strong nitrating agents. researchgate.net

Following a successful metalation at the C5 position as described in the previous section, the resulting organometallic intermediate can be trapped with a wide range of electrophiles to introduce various functional groups.

Table 2: Potential Electrophilic Trapping Reactions at C5 of Metalated N-Protected 3-Isopropyl-4-nitropyrazole

ElectrophileReagent ExampleFunctional Group Introduced
Alkyl HalidesCH₃IMethyl
Aldehydes/Ketones(CH₃)₂COHydroxypropyl
Carbon DioxideCO₂Carboxylic Acid
Disulfides(PhS)₂Phenylthio
IodineI₂Iodo
Acyl ChloridesCH₃COClAcetyl

It is important to note that the N-H proton of the pyrazole ring is acidic and will react with electrophiles under many conditions, leading to N-functionalization. The ratio of N1 versus N2 substitution is often dependent on the nature of the electrophile and the reaction conditions.

Ring Fragmentation Studies and Rearrangements

The pyrazole ring is generally stable due to its aromatic character. However, under certain conditions, particularly with highly substituted or strained systems, ring fragmentation and rearrangements can occur. For nitropyrazoles, such reactions are often observed under thermolytic or photolytic conditions, or when highly reactive intermediates like nitrenes are generated.

Rearrangement of N-nitropyrazoles: The synthesis of C-nitropyrazoles can proceed through a thermal or acid-catalyzed rearrangement of N-nitropyrazoles. For instance, 1-nitropyrazole can rearrange to 3(5)-nitropyrazole. researchgate.netacs.org The substitution pattern on the pyrazole ring can influence the outcome of such rearrangements.

Ring Opening of Azidopyrazoles: 5-Azidopyrazoles are known to undergo ring-opening upon heating, with the loss of nitrogen to form a cyano-containing intermediate. mdpi.com This intermediate can then potentially undergo recyclization. If the this compound were converted to its 5-azido derivative, a similar fragmentation pathway could be envisioned.

ANRORC Mechanism: In some nucleophilic substitution reactions on electron-deficient heterocycles, an "Addition of Nucleophile, Ring Opening, and Ring Closure" (ANRORC) mechanism can be operative. nih.gov While less common for pyrazoles compared to other heterocycles like pyridines, it is a theoretical possibility for reactions involving strong nucleophiles and a highly electron-deficient ring like 4-nitropyrazole.

Fragmentation in Energetic Materials: Many nitropyrazole derivatives are investigated as energetic materials. nih.gov Under high-energy conditions (e.g., impact or high temperature), they undergo complex decomposition pathways involving ring fragmentation to produce gases like N₂, CO₂, and H₂O. The isopropyl group in this compound would contribute to the carbon and hydrogen content, influencing its energetic properties. A study on 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole showed an unusual rearrangement involving the methyl group and the azide, leading to a ring-opened intermediate that recyclizes. mdpi.com This highlights the potential for complex rearrangements in substituted nitropyrazoles.

Coordination Chemistry of Pyrazole Derivatives with Relevance to 3 5 Isopropyl 4 Nitro 1h Pyrazole

Pyrazoles as Ligands in Transition Metal Chemistry

Pyrazoles are classified as N-donor heterocyclic ligands and are known to form a variety of coordination complexes with different geometries and nuclearities, ranging from simple mononuclear species to complex polynuclear structures. researchgate.netresearchgate.net The presence of a potentially acidic N-H proton (in N-unsubstituted pyrazoles) and a basic pyridinic nitrogen atom gives rise to their amphiprotic character, allowing them to act as neutral ligands or, upon deprotonation, as anionic pyrazolate bridges. nih.gov This dual nature is fundamental to their rich coordination chemistry. nih.gov

The design of pyrazole-based ligands is a highly active area of research, driven by the desire to create tailored molecular architectures for specific metal ions and applications. researchgate.netnih.gov Strategies often involve the introduction of various functional groups onto the pyrazole (B372694) ring to control the ligand's properties. The synthesis of the pyrazole core itself is versatile, with the most common method being the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.com

Key strategies in ligand design include:

Incorporation of Additional Donor Sites: Functional groups containing other donor atoms (N, O, S, P) can be attached to the pyrazole ring to create polydentate ligands. This chelation strategy enhances the stability of the resulting metal complexes. nih.gov For instance, linking pyridyl, acetamide, or oxime moieties to the pyrazole backbone yields ligands capable of forming robust coordination compounds. nih.govnih.gov

Steric Tuning: The introduction of bulky substituents, such as tert-butyl or isopropyl groups, at positions 3 and 5 of the pyrazole ring can be used to control the coordination number and geometry of the metal center, prevent the formation of polynuclear species, and influence the reactivity of the complex. tandfonline.comresearchgate.net

Electronic Modification: The electronic properties of the pyrazole ligand can be fine-tuned by adding electron-donating or electron-withdrawing groups. For example, electron-withdrawing groups like nitro or cyano groups decrease the basicity of the pyrazole nitrogen atoms, which can affect the strength of the metal-ligand bond. researchgate.net

Multicomponent Reactions: These reactions offer an efficient pathway to synthesize complex pyrazole derivatives by combining three or more reactants in a single step, allowing for rapid generation of diverse ligand libraries. mdpi.com

The synthesis of N-aryl pyrazoles can be achieved through the reaction of 1,3-diketones with aryl hydrazines or via copper-catalyzed reactions of pyrazole with aryl halides. nih.gov These synthetic methodologies provide access to a vast range of pyrazole-based ligands with precisely controlled structural and electronic features. nih.govresearchgate.net

Pyrazole and its derivatives exhibit remarkable versatility in their coordination to metal centers. researchgate.net The primary binding site is the sp²-hybridized pyridinic nitrogen atom (N2). However, the specific coordination mode can vary depending on the nature of the ligand, the metal ion, and the reaction conditions. researchgate.net

The principal coordination modes are:

Monodentate Coordination: As a neutral molecule, pyrazole typically binds to a single metal center through its pyridinic nitrogen atom. This is a common mode for N-substituted pyrazoles or when the N-H proton remains intact. researchgate.net

Exo-bidentate Bridging: Upon deprotonation, the resulting pyrazolate anion can bridge two metal centers, using both nitrogen atoms as donors. This is the most prevalent bridging mode and is responsible for the formation of numerous di- and polynuclear complexes. uninsubria.it These bridges can be single, double, or even triple, leading to diverse structural topologies. researchgate.netuninsubria.it

Chelation: When pyrazole ligands are functionalized with additional donor groups at appropriate positions (e.g., a pyridyl group at C3), they can act as bidentate or polydentate chelating agents, binding to a single metal center through multiple donor atoms. researchgate.net This mode generally results in highly stable, mononuclear complexes. nih.gov

The substituents on the pyrazole ring play a crucial role in determining the preferred coordination mode. For a ligand like 3(5)-Isopropyl-4-nitro-1H-pyrazole, the bulky isopropyl group at the 3(5)-position can sterically influence the approach of the metal ion and the aggregation of complexes. The electron-withdrawing nitro group at the 4-position reduces the electron density on the ring and lowers the basicity of the nitrogen atoms, potentially leading to weaker metal-ligand bonds compared to unsubstituted pyrazole.

Coordination ModeDescriptionRelevant Factors
Monodentate Binds to one metal center via the N2 nitrogen.Neutral ligand, N-substituted pyrazoles.
Exo-bidentate Bridging The pyrazolate anion bridges two metal centers using both N1 and N2.Deprotonation of N-H, leads to polynuclear structures.
Chelation Binds to a single metal center via multiple donor atoms.Requires functionalization with other donor groups.

Synthesis and Characterization of Metal-Pyrazole Complexes

The synthesis of metal-pyrazole complexes is typically achieved by reacting a suitable metal salt (e.g., halides, nitrates, acetates) with the pyrazole ligand in an appropriate solvent. nih.gov The choice of solvent, temperature, and stoichiometry can influence the final product's structure and nuclearity. nih.gov For instance, complexes can be prepared by directly reacting the metal salt with the pyrazole derivative in solvents like ethanol or methanol. nih.gov

Single-crystal X-ray diffraction is the most definitive method for elucidating the precise three-dimensional structure of metal-pyrazole complexes. researchgate.net It provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, such as hydrogen bonding. researchgate.netdongguk.edu

X-ray crystallographic studies have revealed a wide range of coordination geometries for metal-pyrazole complexes, including:

Square Planar: Observed in some Cu(II) and Ni(II) complexes. nih.govresearchgate.net

Tetrahedral: Common for Zn(II) and some Cu(I) complexes. tandfonline.commdpi.com

Square Pyramidal: Found in certain Cu(II) and Co(II) compounds. researchgate.netacs.org

Octahedral: A frequent geometry for many transition metals, including Co(II), Ni(II), and Mn(II). researchgate.netdepositolegale.it

Pentagonal Bipyramidal: A less common geometry observed in some cadmium complexes with specific polydentate pyrazole ligands. dongguk.edu

Structural analyses have confirmed the Jahn-Teller distortion in some octahedral d⁹ Cu(II) complexes, leading to elongated axial bonds. acs.org In pyrazolate-bridged dinuclear complexes, the metal-metal distance is highly dependent on the nature of the metal and the other coordinating ligands. For example, X-ray studies of trinuclear silver(I) and gold(I) pyrazolate complexes have revealed cyclic structures with nearly linear N-M-N coordination at each metal center. acs.org

Table of Representative Metal-Nitrogen Bond Lengths in Pyrazole Complexes

Complex Metal Ion M-N (pyrazole) Bond Length (Å) Coordination Geometry
[Cu(MeNap-Pz)₂(NO₃)]NO₃·2H₂O Cu(II) ~1.97-1.98 Square Planar
Fe(L₂)₂(H₂O)₂₂·2H₂O Fe(II) ~2.16-2.20 Octahedral
[ZnCl₂(L)] Zn(II) ~2.03-2.07 Distorted Tetrahedral

Note: L represents various pyrazole-based ligands. Bond lengths are approximate and vary between different structures. nih.govnih.govresearchgate.netacs.org

Spectroscopic techniques are indispensable for characterizing metal-pyrazole complexes, both in solution and in the solid state. They provide crucial insights into the coordination environment of the metal ion and confirm the binding of the ligand. nih.gov

Infrared (IR) Spectroscopy: The coordination of a pyrazole ligand to a metal ion induces characteristic shifts in its IR spectrum. A key indicator is the shift of the ν(C=N) stretching vibration of the pyrazole ring to higher or lower frequencies upon complexation. nih.gov In N-unsubstituted pyrazoles, the broad ν(N-H) band (typically around 3100-3300 cm⁻¹) may disappear upon deprotonation to form a pyrazolate complex. researchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes in solution. Coordination to a metal center typically causes significant shifts in the signals of the pyrazole ring protons and carbons. nih.gov The signal for the N-H proton can broaden or shift considerably upon coordination. In some cases, NMR can be used to study the fluxional behavior of complexes in solution. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal-pyrazole complexes provide information about the d-d electronic transitions of the metal ion, which are indicative of its coordination geometry. researchgate.net Additionally, ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands may be observed. acs.org For instance, octahedral Ni(II) complexes typically show multiple absorption bands in the visible region, whereas square planar Cu(II) complexes often exhibit a broad d-d band.

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II) or VO(IV), ESR spectroscopy is used to determine the g-values and hyperfine coupling constants, which provide detailed information about the electronic ground state and the nature of the metal-ligand bonding. nih.govresearchgate.net

Influence of Pyrazole Ligand Substitution on Coordination Properties

Substituents on the pyrazole ring have a profound impact on the ligand's coordination behavior and the properties of the resulting metal complexes. tandfonline.com These effects can be broadly categorized as electronic and steric.

Electronic Effects:

Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO₂) in 4-nitro-1H-pyrazole significantly decrease the electron density of the pyrazole ring. This reduces the pKa and the basicity of the pyridinic nitrogen atom, making the ligand a weaker σ-donor. Consequently, the metal-ligand bonds formed may be weaker, and the stability constants of the complexes may be lower compared to those with electron-rich pyrazoles. mocedes.org

Electron-Donating Groups (EDGs): Alkyl groups, such as methyl or isopropyl, are weak electron-donating groups. They increase the electron density on the pyrazole ring, enhancing the basicity of the donor nitrogen atom and potentially leading to stronger coordination and more stable complexes.

Steric Effects:

Steric Hindrance: Bulky substituents, such as the isopropyl group in 3(5)-isopropyl-1H-pyrazole, can exert significant steric hindrance around the coordinating nitrogen atoms. tandfonline.com This can influence the coordination number of the metal, favoring lower coordination numbers. It can also dictate the stereochemistry of the complex, control crystal packing, and in some cases, prevent the formation of polymeric structures that might otherwise be favored. tandfonline.com For example, bulky groups at the 3- and 5-positions can enforce specific ligand orientations and create unique pockets around the metal center.

Steric and Electronic Effects of the Isopropyl and Nitro Groups

The properties of metal complexes derived from this compound are significantly influenced by the distinct steric and electronic contributions of the isopropyl and nitro substituents on the pyrazole ring.

The isopropyl group at the 3(5)-position primarily exerts a steric effect. Its bulky nature can influence the coordination environment around a metal center. This steric hindrance can affect the number of ligands that can coordinate to the metal ion, the coordination geometry, and the stability of the resulting complex. For instance, in related polypyrazolylborate ligands, bulky substituents like the isopropyl group have been shown to create a specific pocket around the coordinated metal, influencing the accessibility of substrates in catalytic applications. acs.org The presence of an isopropyl group can lead to distorted coordination geometries in the solid state. mdpi.com This steric bulk can also play a role in controlling the spin state of a metal ion or in creating specific intermolecular interactions in the crystal lattice.

On the other hand, the nitro group at the 4-position is a potent electron-withdrawing group, which profoundly impacts the electronic properties of the pyrazole ligand. researchgate.net It reduces the electron density on the pyrazole ring, which in turn decreases the basicity of the coordinating nitrogen atoms. This modulation of the ligand's donor capacity affects the strength of the metal-ligand bond. A less basic ligand will form a weaker sigma bond with the metal center, which can influence the stability and reactivity of the complex. Furthermore, the nitro group itself can participate in interactions with the metal center or other species in the coordination sphere. There is evidence for semicoordination between metal ions and the oxygen atoms of a nitro group, which are primarily electrostatic in nature. The presence of the nitro group can also facilitate non-covalent interactions, such as hydrogen bonding, which can play a crucial role in the supramolecular assembly of the complexes. nih.gov

The combination of these two groups in this compound creates a ligand with a unique profile. The steric bulk of the isopropyl group can enforce a particular coordination geometry, while the electronic influence of the nitro group modulates the metal-ligand bond strength and introduces potential for further interactions.

Table 1: Predicted Steric and Electronic Effects of Substituents in this compound
SubstituentPositionPrimary EffectConsequences for Metal Complexes
Isopropyl3(5)Steric Hindrance- Influences coordination number and geometry
  • Can create a specific binding pocket
  • May lead to distorted structures
  • Nitro4Electron-Withdrawing- Reduces basicity of coordinating nitrogens
  • Modulates metal-ligand bond strength
  • Potential for semicoordination and non-covalent interactions
  • Tunability of Metal Complex Properties through Ligand Modification

    The modification of pyrazole-based ligands is a powerful strategy for tuning the properties of the resulting metal complexes. figshare.comdntb.gov.ua By systematically varying the substituents on the pyrazole ring, it is possible to control a wide range of properties, including catalytic activity, photophysical characteristics, magnetic behavior, and biological activity. nih.gov

    The steric and electronic parameters of the ligand play a crucial role in this tuning process. For example, increasing the steric bulk of the substituents can create coordinatively unsaturated metal centers, which are often desirable for catalysis. In the context of this compound, the isopropyl group provides a certain degree of steric encumbrance that can be exploited in this manner.

    The electronic properties of the substituents are equally important. Electron-donating groups generally increase the electron density at the metal center, which can enhance its reactivity in certain catalytic cycles. Conversely, electron-withdrawing groups, such as the nitro group in this compound, decrease the electron density at the metal center. This can make the metal more electrophilic and thus more reactive towards nucleophilic substrates. The electron-withdrawing nature of the nitro group can also influence the redox potential of the metal complex, which is a critical parameter in many catalytic and electronic applications.

    The interplay between steric and electronic effects allows for a high degree of control over the properties of the final metal complex. For instance, the combination of a bulky group and an electron-withdrawing group, as seen in this compound, could lead to complexes with unique reactivity profiles that are not accessible with simpler pyrazole ligands.

    Research on related pyrazole-based systems has demonstrated the successful application of this ligand modification strategy. For example, the introduction of different substituents on 3-(2-pyridyl)pyrazole-based ligands has been shown to tune the nuclearity of the resulting metal complexes, leading to the formation of mononuclear, dinuclear, or trinuclear species. figshare.com Similarly, the modification of pyrazolylpyridine ligands allows for the variation of steric and electronic properties, which in turn determines the photophysical and chemical properties of the corresponding metal complexes. researchgate.net

    Table 2: Examples of Tunable Properties in Metal Complexes through Pyrazole Ligand Modification
    Modified PropertyLigand Modification StrategyExample from Literature
    Nuclearity of the ComplexVarying the number and flexibility of coordinating unitsFormation of mono-, di-, and trinuclear complexes with modified 3-(2-pyridyl)pyrazole ligands. figshare.com
    Photophysical and Chemical PropertiesAltering steric and electronic parameters of the ligandTuning the properties of metal complexes with functionalized pyrazolylpyridine ligands. researchgate.net
    DNA Binding AffinityModifying the overall structure of the ligandTuning the DNA binding properties of metal complexes based on a 4-acylpyrazolone derivative.
    Biological ActivityIntroducing different functional groupsInvestigating the inhibitory effects of various pyrazole ligands and their Cu(II) complexes on bacterial growth. nih.gov

    Advanced Academic Applications and Future Research Directions in Nitropyrazole Chemistry

    Pyrazole (B372694) Derivatives in Catalysis Research

    Pyrazole-based ligands have emerged as powerful tools in the development of catalysts for a variety of organic transformations. Their ability to coordinate with a wide range of metal centers and the tunable steric and electronic properties of the pyrazole scaffold allow for the design of highly efficient and selective catalysts.

    Development of Pyrazole-Based Catalysts for Organic Transformations

    The development of pyrazole-based catalysts has led to significant advancements in organic synthesis. These catalysts are often employed in reactions such as cross-coupling, oxidation, and various cyclization reactions. For instance, pyrazole-containing ligands have been successfully used in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The nitrogen atoms of the pyrazole ring act as excellent coordinating sites for the metal, stabilizing the catalytic species and facilitating the catalytic cycle.

    While specific catalytic applications of 3(5)-Isopropyl-4-nitro-1H-pyrazole are not extensively documented, the presence of the isopropyl group provides steric bulk that can influence the selectivity of catalytic transformations. The nitro group, being strongly electron-withdrawing, can modulate the electronic properties of the pyrazole ring and, consequently, the catalytic activity of the corresponding metal complex. Research in this area is ongoing, with a focus on designing new pyrazole-based ligands for challenging organic transformations with high efficiency and selectivity.

    Enantioselective Catalysis utilizing Chiral Pyrazole Scaffolds

    A particularly exciting area of pyrazole chemistry is the development of chiral pyrazole-based ligands for enantioselective catalysis. uniovi.es The synthesis of enantiomerically pure organic compounds is of paramount importance in the pharmaceutical and agrochemical industries. Chiral pyrazole scaffolds can be synthesized from chiral starting materials or through asymmetric synthesis, introducing stereogenic centers that can induce enantioselectivity in catalytic reactions. uniovi.esnih.gov

    The synthesis of chiral pyrazoles can be achieved through various strategies, including the use of chiral auxiliaries or through asymmetric catalytic methods. nih.gov For example, the reaction of terminal alkynes with α-chiral tosylhydrazones can lead to the formation of chiral pyrazoles with a stereogenic group attached to a nitrogen atom. uniovi.es These chiral pyrazole derivatives can then be used as ligands in metal-catalyzed asymmetric reactions, such as hydrogenations, aldol (B89426) reactions, and Michael additions, to produce enantiomerically enriched products. The development of novel chiral pyrazole ligands, potentially including derivatives of this compound, continues to be an active area of research aimed at achieving higher enantioselectivities in a broader range of chemical transformations. mjcce.org.mknih.govresearchgate.net

    Nitropyrazole Compounds in Advanced Materials Science

    The unique photophysical properties of many pyrazole derivatives have made them attractive candidates for applications in advanced materials science, particularly in the development of fluorescent materials and sensors.

    Design and Synthesis of Fluorescent Pyrazole Derivatives

    The pyrazole ring system can be readily functionalized to create a wide variety of fluorescent molecules. nih.govrsc.orgrsc.orgsemanticscholar.org The fluorescence properties of these compounds can be tuned by introducing different substituents onto the pyrazole core. For example, extending the π-conjugation of the system or introducing electron-donating or electron-withdrawing groups can significantly alter the absorption and emission wavelengths, as well as the quantum yield of the fluorophore. nih.govrsc.org

    While specific studies on the fluorescence of this compound are limited, the general principles of fluorophore design suggest that this compound could serve as a scaffold for the development of novel fluorescent materials. The nitro group, being a strong electron-withdrawing group, can act as a fluorescence quencher in some contexts or be part of a push-pull system to create solvatochromic or environment-sensitive dyes. Further research into the synthesis and photophysical characterization of derivatives of this compound is needed to explore their potential in this area. nih.gov

    Exploration of Pyrazole-Based Materials for Sensor Applications

    The ability of pyrazole derivatives to act as ligands for metal ions and other analytes has led to their exploration as chemosensors. nih.gov Fluorescent pyrazole-based sensors can signal the presence of a specific analyte through a change in their fluorescence intensity or wavelength. This "turn-on" or "turn-off" fluorescence response can be highly selective and sensitive.

    For instance, pyrazole derivatives have been designed to selectively detect metal ions such as Zn²⁺, Cu²⁺, and Fe³⁺. nih.gov The design of these sensors often involves incorporating a binding site for the target analyte into the pyrazole structure, which, upon binding, perturbs the electronic structure of the fluorophore and leads to a measurable change in its optical properties. nih.gov Although there are no specific reports on sensors based on this compound, the presence of the nitro group and the pyrazole nitrogen atoms could potentially be exploited for the selective binding of certain analytes. The development of sensors for environmental monitoring, medical diagnostics, and industrial process control remains a promising direction for future research in the field of pyrazole chemistry. mdpi.com

    Innovative Synthetic Methodologies: Expanding the Nitropyrazole Chemical Space

    The synthesis of nitropyrazole derivatives is a cornerstone for the exploration of their applications. nih.govenergetic-materials.org.cnresearchgate.net Traditional methods for the nitration of pyrazoles often involve harsh conditions and can lead to mixtures of regioisomers. nih.gov Therefore, the development of innovative and efficient synthetic methodologies is crucial for expanding the chemical space of nitropyrazoles and accessing novel structures with desired properties.

    Recent advances in synthetic organic chemistry have provided new tools for the functionalization of pyrazoles. These include transition-metal-catalyzed cross-coupling reactions, direct C-H functionalization, and multicomponent reactions. nih.govmdpi.commdpi.com These methods offer milder reaction conditions, greater functional group tolerance, and improved regioselectivity compared to traditional approaches.

    For example, visible-light photoredox catalysis has emerged as a powerful strategy for the synthesis of complex pyrazole derivatives under mild conditions. acs.org This approach allows for the generation of reactive intermediates that can participate in a variety of bond-forming reactions. Furthermore, green chemistry principles are increasingly being applied to the synthesis of pyrazoles, with a focus on using environmentally benign solvents and catalysts. frontiersin.org

    The synthesis of this compound can likely be achieved through the nitration of 3-isopropyl-1H-pyrazole. However, controlling the regioselectivity of this reaction can be challenging. Future research in this area will likely focus on the development of more selective and efficient methods for the synthesis of specifically substituted nitropyrazoles, including the title compound, to facilitate their investigation in various applications.

    Interdisciplinary Research Frontiers in Nitropyrazole Chemistry

    The chemistry of nitropyrazoles, including compounds like this compound, stands at the confluence of several scientific disciplines. The inherent characteristics of the nitropyrazole scaffold—such as the energetic properties imparted by the nitro group and the versatile reactivity of the pyrazole ring—have made these compounds a focal point of interdisciplinary research. nih.govmdpi.com Scientists are exploring their potential in fields ranging from medicine and agriculture to advanced materials science, opening up new frontiers for technological and therapeutic innovation.

    The versatility of the pyrazole ring, which possesses both nucleophilic and electrophilic centers, allows for extensive functionalization. mdpi.com The presence of an acidic N-H bond in many pyrazole derivatives provides a reactive site for modifications, enabling the synthesis of a wide array of novel molecules with tailored properties. nih.govmdpi.com This adaptability is a key driver of the expanding applications of nitropyrazoles across diverse scientific domains.

    Medicinal and Pharmaceutical Chemistry

    In medicinal chemistry, nitroaromatic compounds are recognized as valuable for their diverse biological activities and as crucial intermediates in the synthesis of pharmaceuticals. nih.govacs.org Pyrazole derivatives, in particular, form the core structure of numerous FDA-approved drugs. nih.gov The exploration of nitropyrazoles in this field is multifaceted, focusing on both the development of new therapeutic agents and the creation of novel synthetic methodologies.

    One significant area of research involves the use of N-nitropyrazole derivatives as powerful nitrating reagents. nih.gov For instance, 5-methyl-1,3-dinitro-1H-pyrazole has been identified as a potent reagent that can controllably introduce nitro groups into a wide range of (hetero)arenes under mild conditions. nih.gov This method is valuable for the late-stage C-H nitration of complex, biologically relevant molecules, streamlining the synthesis of potential new drug candidates. nih.govacs.org The ability to selectively functionalize complex structures is a critical advancement in drug discovery programs. nih.gov

    The broader family of pyrazole-containing compounds has demonstrated a wide spectrum of biological activities, which researchers are actively exploring. These activities are summarized in the table below.

    Table 1: Reported Biological Activities of Pyrazole Derivatives

    Biological Activity Description References
    Anti-inflammatory Compounds like Celecoxib and Lonazolac contain a pyrazole core and are used to reduce inflammation. nih.gov
    Anticancer Certain pyrazoline analogs have shown promise in inhibiting cancer cell growth. nih.gov
    Antimicrobial 1,3,5-trisubstituted-1H-pyrazole derivatives have been synthesized and shown to possess antibacterial and antifungal properties. tsijournals.com
    Insecticidal Pyrazoline derivatives have been successfully used as insecticides. nih.gov
    Herbicidal The pyrazole structure is found in herbicides such as fenpyroximate (B127894). nih.gov

    This table is interactive. Click on the headers to sort the data.

    Agricultural Science

    In the field of agricultural science, pyrazole derivatives have been established as effective agents for crop protection. nih.gov Research continues to build on this foundation, with nitropyrazoles serving as key intermediates in the synthesis of new and more effective pesticides. google.com The pyrazoline ring, a close relative of pyrazole, is a structural component in a variety of commercial pesticides, including fungicides, insecticides, and herbicides. nih.gov

    The development of novel synthetic routes to create functionalized pyrazoles is a significant research focus. The goal is to produce compounds with enhanced potency and selectivity, leading to more efficient and environmentally safer agricultural products. For example, compounds like fenpyroximate and fipronil, which contain the pyrazole moiety, are known for their insecticidal properties. nih.gov Ongoing research aims to discover new nitropyrazole-based molecules with similar or superior activity.

    Materials Science and Energetic Materials

    Perhaps one of the most dynamic frontiers for nitropyrazole chemistry is in materials science, particularly in the development of high-energy density materials (HEDMs). nih.govresearchgate.net The combination of a stable aromatic pyrazole ring with one or more nitro groups results in compounds that can store and release large amounts of chemical energy. nih.govresearchgate.net These materials are sought after for applications in explosives, propellants, and pyrotechnics. nih.govresearchgate.net

    Research in this area focuses on synthesizing novel nitropyrazole derivatives with improved performance and safety characteristics compared to traditional energetic materials like TNT. mdpi.com Key goals include increasing density and nitrogen content, which enhances detonation performance, while also ensuring the compounds are thermally stable and insensitive to accidental detonation. nih.govresearchgate.net

    Recent advancements include:

    Melt-Cast Explosives: Nitropyrazoles are being modified by replacing the acidic N-H proton with functional groups like alkyl azides and nitrates. This customization aims to create new melt-cast explosives, which are crucial for shaping explosive compositions for military and civilian use. mdpi.com

    High-Performance Insensitive Explosives: By connecting nitropyrazoles with other nitrogen-rich heterocycles, such as 1,2,4-triazole (B32235) or thiadiazole, researchers have created new energetic materials with high detonation velocities and pressures, while maintaining good thermal stability. nih.govrsc.org

    Green Chemistry Intermediates: Simple nitropyrazoles like 3-nitropyrazole and 4-nitropyrazole are important intermediates for creating more complex energetic materials. Their synthesis is often straightforward and aligns with the principles of green chemistry. nih.govmdpi.com

    The table below highlights some nitropyrazole-based compounds and their significance in materials science.

    Table 2: Nitropyrazole Derivatives in Materials Science

    Compound/Derivative Class Key Feature/Application Research Finding/Significance References
    Polynitromethyl-substituted mononitropyrazoles High Density Derivatives like hydrazinium (B103819) 5-nitro-3-dinitromethyl-2H-pyrazole show densities higher than TNT, approaching that of RDX. nih.gov
    Nitropyrazole-Thiadiazole Hybrids High Detonation Properties C-C bonded nitropyrazole and thiadiazole compounds exhibit admirable detonation velocities and pressures, surpassing benchmarks like HNS and TNT. rsc.org
    Azido- and Nitratoalkyl Nitropyrazoles Melt-Cast Explosives Modification at the N–H position yields compounds with properties suitable for melt-cast explosive applications. mdpi.com

    This table is interactive. Click on the headers to sort the data.

    Q & A

    Q. What are the common synthetic routes for 3(5)-isopropyl-4-nitro-1H-pyrazole, and how can reaction conditions be optimized?

    The synthesis typically involves multi-step functionalization of the pyrazole core. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed to introduce triazole moieties, as demonstrated in analogous pyrazole-triazole hybrids . Optimization includes:

    • Catalyst selection : Copper sulfate/sodium ascorbate systems improve yield and regioselectivity .
    • Temperature control : Reactions at 50°C for 16 hours enhance conversion rates .
    • Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

    Q. How can the structure of this compound be confirmed experimentally?

    Use a combination of spectroscopic and analytical techniques:

    • NMR : 1H^1H- and 13C^{13}C-NMR identify substituent positions (e.g., nitro and isopropyl groups) .
    • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
    • X-ray crystallography : Resolves crystal packing and bond angles, as shown in structurally similar pyrazoline derivatives .

    Q. What solvents and reagents are compatible with this compound during synthesis?

    • Polar aprotic solvents : THF and DMF are effective for reactions involving nitro groups .
    • Acid/Base Stability : The nitro group requires neutral pH conditions to avoid decomposition .
    • Compatibility : Avoid strong reducing agents (e.g., LiAlH4_4) to prevent nitro group reduction .

    Advanced Research Questions

    Q. How do electronic effects of the nitro and isopropyl groups influence the reactivity of this compound?

    • Nitro group : Strong electron-withdrawing effect increases electrophilicity at the pyrazole C-3/C-5 positions, facilitating nucleophilic substitutions .
    • Isopropyl group : Steric hindrance at C-3/C-5 can direct regioselectivity in cross-coupling reactions .
    • Computational modeling : Density Functional Theory (DFT) calculations predict charge distribution and reaction pathways .

    Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks or MS fragments)?

    • Multi-technique validation : Cross-validate NMR with IR (e.g., nitro stretching at ~1520 cm1^{-1}) and elemental analysis .
    • Isotopic labeling : Use 15N^{15}N-labeled precursors to trace nitro group behavior in MS .
    • Crystallographic validation : Resolve ambiguities in tautomeric forms (1H vs. 2H-pyrazole) via single-crystal studies .

    Q. How can computational methods predict the biological activity of this compound derivatives?

    • Molecular docking : Simulate interactions with target proteins (e.g., kinases or enzymes) using software like AutoDock .
    • QSAR models : Correlate substituent properties (e.g., logP, Hammett constants) with bioactivity data from analogs .
    • ADMET profiling : Predict pharmacokinetics (e.g., CYP450 interactions) using tools like SwissADME .

    Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

    • Exothermic reactions : Nitration steps require controlled temperature (<5°C) to prevent runaway reactions .
    • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches .
    • Yield optimization : Statistical design of experiments (DoE) identifies critical factors (e.g., catalyst loading, stoichiometry) .

    Methodological Tables

    Q. Table 1: Key Synthetic Conditions for Pyrazole Derivatives

    StepReagents/ConditionsYield (%)Reference
    NitrationHNO3_3/H2_2SO4_4, 0–5°C65–78
    CycloadditionCuSO4_4, sodium ascorbate, 50°C52–61
    PurificationSilica gel chromatography>95

    Q. Table 2: Spectral Data for Structural Confirmation

    TechniqueKey FeaturesReference
    1H^1H-NMRδ 8.2–8.5 ppm (nitro aromatic H), δ 1.2–1.4 ppm (isopropyl CH3_3)
    HRMS[M+H]+^+ m/z 196.085 (calculated)
    X-rayBond angles: N1-C2-N3 ≈ 117°

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.